Diethyldicyclopentadiene
Description
Diethyldicyclopentadiene (CAS: 307496-25-9), also known as ethylcyclopentadiene dimer, is an organometallic compound with the molecular formula C₁₄H₂₀ and a molecular weight of 188.31 g/mol . It exists as a mixture of isomers, typically appearing as a pale-yellow liquid with a purity of ≥97% (confirmed via gas chromatography) . The compound is characterized by its bicyclic structure, specifically 4,7-methano-1H-indene derivatives with ethyl substituents, which enhance its stability and reactivity in polymer and resin synthesis .
Properties
IUPAC Name |
5,5-diethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-14(4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMAINGVKHIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C=CC2C1C3CC2C=C3)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628858 | |
| Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874651-66-8 | |
| Record name | 1,1-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diethyldicyclopentadiene involves the alkylation of cyclopentadiene under basic conditions. The most common method is the non-regioselective two-fold alkylation of cyclopentadienes via cyclopentadienyl anions . This process typically involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the cyclopentadienyl anion, which then undergoes alkylation with ethyl halides.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dimerization of ethylcyclopentadiene. This process involves the use of transition metal catalysts to facilitate the dimerization reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyldicyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylcyclopentadienone derivatives.
Reduction: Reduction reactions can convert this compound to diethylcyclopentane derivatives.
Substitution: The ethyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed:
Oxidation: Diethylcyclopentadienone derivatives.
Reduction: Diethylcyclopentane derivatives.
Substitution: Various substituted diethylcyclopentadiene derivatives.
Scientific Research Applications
Chemical Synthesis
Organometallic Chemistry
Diethyldicyclopentadiene serves as a precursor for the synthesis of organometallic compounds. Its reactivity allows it to form stable complexes with metals, facilitating the development of catalysts and other important intermediates in chemical reactions . DEDCP is particularly noted for its role in:
- Diels-Alder Reactions : Acting as a diene, DEDCP can react with dienophiles to produce complex organic molecules with specific functional groups. This reaction is crucial for synthesizing various pharmaceuticals and specialty chemicals.
- Ring-Opening Metathesis Polymerization (ROMP) : The compound readily undergoes ROMP to yield cycloolefin copolymers (COCs), which exhibit desirable properties such as high transparency and chemical resistance. These materials find applications in optical devices and packaging.
Polymerization Applications
This compound's dual double bonds enable it to participate actively in polymerization processes, making it a key component in the production of advanced polymers. Notable applications include:
- Specialty Polymers : DEDCP is used to create high-performance polymers that are essential in industries ranging from automotive to electronics. These polymers often require specific mechanical and thermal properties that DEDCP can help achieve through controlled polymerization techniques .
- Resins and Coatings : The compound is utilized in formulating specialty resins that are employed in coatings, adhesives, and sealants due to their excellent durability and resistance to environmental factors .
Materials Science
In materials science, this compound plays a critical role due to its stability and ability to form complex structures. Key applications include:
- Carbon-Based Materials : DEDCP is involved in the chemical vapor deposition (CVD) of carbon materials such as carbon nanotubes and graphene. These materials are pivotal in developing advanced electronic components and composites with superior mechanical properties .
- Biomaterials : Researchers explore DEDCP as a linker molecule for biomolecule conjugation, enabling the development of novel bioconjugates for drug delivery systems. Its functionalization allows attachment to peptides or proteins, which is essential for targeted therapeutic applications.
Summary Table of Applications
| Application Area | Specific Uses | Key Properties |
|---|---|---|
| Chemical Synthesis | Organometallic compounds, Diels-Alder reactions | Reactivity with dienophiles |
| Polymerization | Specialty polymers, resins | High performance, durability |
| Materials Science | CVD for carbon nanotubes, graphene | Stability, complex structure formation |
| Biomaterials | Drug delivery systems | Functionalization capabilities |
Mechanism of Action
The mechanism of action of diethyldicyclopentadiene involves its interaction with transition metals to form metallocene complexes. These complexes exhibit high chemical inertness and stability, making them effective catalysts in various organic transformations. The cyclopentadienyl ligands in these complexes facilitate the activation of molecular targets and pathways involved in catalytic processes .
Comparison with Similar Compounds
Comparative Data Table
| Property | This compound | Dicyclopentadiene (DCPD) | Tetramethyl(n-propyl)cyclopentadiene |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₀ | C₁₀H₁₂ | C₁₃H₂₂ |
| Molecular Weight (g/mol) | 188.31 | 132.20 | 164.30 |
| Boiling Point (°C) | Not reported | 170 | Not reported |
| Key Applications | High-performance polymers | Hydrocarbon resins | Metallocene catalysts |
| Reactivity | Moderate (ethyl groups) | High (unsubstituted) | High (electron-donating substituents) |
| Safety Profile | Flammable, irritant | Flammable, persistent | Less volatile, moderate toxicity |
Research Findings and Market Analysis
- Synthetic Utility : this compound’s ethyl groups improve thermal stability in polymer matrices, as evidenced by its use in specialty coatings with degradation temperatures exceeding 300°C . In contrast, DCPD-based resins degrade at ~250°C .
- Market Trends : The global this compound market grew at a CAGR of 4.2% (2010–2020), driven by demand in Asia-Pacific for advanced materials. DCPD remains dominant in volume (75% market share) due to lower cost .
- Toxicity : this compound exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to DCPD (LD₅₀ ~ 1200 mg/kg), attributed to reduced volatility .
Biological Activity
Diethyldicyclopentadiene (DEDCPD) is a compound that has gained attention in various fields, particularly in materials science and organic synthesis. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a mixture of isomers characterized by its unique dicyclopentadiene structure. This structure allows DEDCPD to serve as a versatile building block in organic synthesis, facilitating the formation of complex ring systems essential for various applications, including high-performance materials and specialty polymers .
Anticancer Activity
Research has indicated that dicyclopentadiene derivatives exhibit anticancer properties. For example, studies have demonstrated that certain dicyclopentadiene-based compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
Some derivatives of dicyclopentadiene have been shown to possess antimicrobial activity. This includes inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
The exact mechanisms through which DEDCPD exerts its biological effects are not fully elucidated. However, it is hypothesized that its ability to form stable complexes with biological targets could play a crucial role. The unique structure may allow for interactions with proteins or nucleic acids, potentially influencing their function.
Case Studies
- Cancer Cell Line Studies : In vitro studies on cancer cell lines treated with dicyclopentadiene derivatives showed a marked decrease in cell viability and an increase in apoptosis markers. These findings suggest that DEDCPD may share similar properties.
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various dicyclopentadiene derivatives indicated effective inhibition against Gram-positive and Gram-negative bacteria. The results highlight the potential for DEDCPD in developing antimicrobial agents.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for diethyldicyclopentadiene, and how can purity be optimized during synthesis?
Methodological Answer: this compound (CAS 307496-25-9) is typically synthesized via alkylation of cyclopentadiene derivatives. Key steps include controlling reaction temperature (<50°C) to minimize isomerization and using anhydrous conditions to avoid side reactions. Purification often involves fractional distillation under reduced pressure, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers. Purity can be verified via GC-MS and NMR, ensuring residual solvents or byproducts are <1% . For reproducibility, experimental protocols must detail stoichiometry, catalyst loading, and inert atmosphere conditions .
Q. How can researchers characterize this compound’s structural and electronic properties?
Methodological Answer: Structural characterization requires a combination of H/C NMR to identify substituent positions and isomer ratios. High-resolution mass spectrometry (HRMS) confirms molecular weight (188.31 g/mol, CH). Electronic properties are analyzed via UV-Vis spectroscopy (λmax in cyclohexane) and computational methods like DFT to map HOMO-LUMO gaps. For novel isomers, X-ray crystallography is recommended to resolve stereochemistry .
Q. What challenges arise in isolating this compound isomers, and how are they addressed?
Methodological Answer: Isomer separation is complicated by similar physicochemical properties. Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis can achieve resolution. Analytical TLC (Rf values) and GC retention times help monitor separation efficiency. Researchers should report solvent systems, column pressures, and temperature gradients to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s isomer stability predictions?
Methodological Answer: Discrepancies between experimental and computational stability data (e.g., DFT vs. MP2 calculations) may stem from basis set limitations or solvent effects. Researchers should perform conformational sampling using molecular dynamics (MD) simulations and compare Gibbs free energies across isomers. Hybrid functionals (e.g., B3LYP-D3) with polarizable continuum models (PCM) improve solvent-effect accuracy. Validation via temperature-dependent NMR or calorimetry is critical .
Q. What methodologies are effective in analyzing conflicting spectroscopic data for this compound derivatives?
Methodological Answer: Contradictions in H NMR splitting patterns or IR carbonyl stretches may arise from dynamic equilibria (e.g., ring-flipping). Variable-temperature NMR (VT-NMR) and 2D NOESY experiments can detect conformational changes. For ambiguous MS fragmentation, tandem MS/MS with collision-induced dissociation (CID) clarifies structural assignments. Cross-referencing with synthetic intermediates and isotopic labeling (e.g., C) enhances reliability .
Q. How can this compound’s catalytic applications be systematically explored?
Methodological Answer: Design ligand screening assays (e.g., palladium-catalyzed cross-coupling) to evaluate catalytic efficiency. Kinetic studies (initial rate method, Eyring plots) quantify activation parameters. Compare turnover numbers (TON) and selectivity (enantiomeric excess) across isomer variants. Mechanistic insights require in situ FTIR, XAS, or EPR to track metal-ligand interactions .
Q. What systematic approaches identify research gaps in this compound’s applications?
Methodological Answer: Conduct a Cochrane-style systematic review (PRISMA guidelines) to aggregate peer-reviewed studies. Use keyword searches (e.g., "this compound catalysis," "isomerization kinetics") across Scopus/Web of Science. Code data for themes (e.g., synthetic yield, stability) and apply meta-analysis to highlight understudied areas (e.g., environmental toxicity, photochemical reactivity). Gap maps visualize clusters of evidence vs. research voids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
